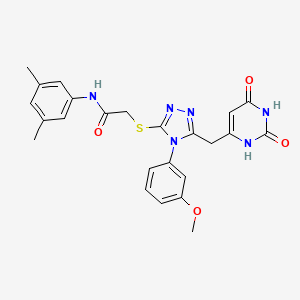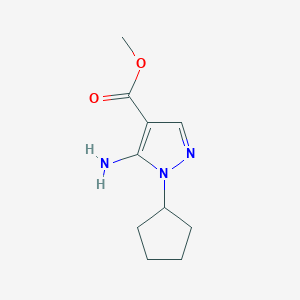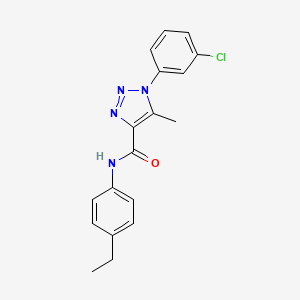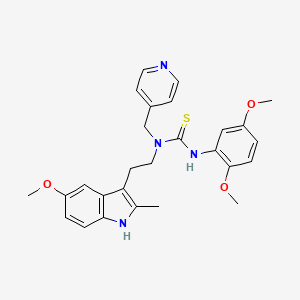![molecular formula C20H14N2OS2 B2869522 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide CAS No. 397285-04-0](/img/structure/B2869522.png)
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is a complex organic compound featuring a thiazole ring, a phenyl group, and a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the thiazole ring, known for its biological activity, and the thiophene ring, known for its electronic properties, makes this compound particularly intriguing for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.
Attachment of the Thiophene Ring: The thiophene ring is then attached via a Stille coupling reaction, where a thiophene stannane reacts with a halogenated phenylthiazole derivative.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the thiophene ring reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and appropriate organometallic reagents (e.g., boronic acids, stannanes).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Coupling Reactions: Extended aromatic systems or heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is of interest due to the thiazole ring, which is known for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new drugs.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The phenyl and thiophene rings can also participate in π-π stacking interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings. This combination imparts distinct electronic and biological properties, making it a versatile compound for various applications. The presence of the thiophene ring enhances its electronic properties, making it suitable for use in electronic materials, while the thiazole ring contributes to its biological activity.
Propiedades
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)21-16-10-8-14(9-11-16)17-13-25-20(22-17)15-5-2-1-3-6-15/h1-13H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVPFGMOSETEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2869439.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)
![2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2869454.png)
![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2869457.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2869458.png)
![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)

